Stannane, trimethyl(pentafluorophenyl)-

Description

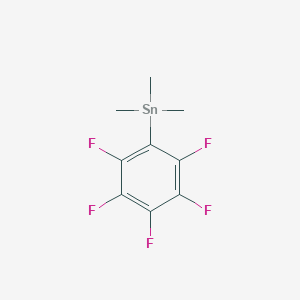

Stannane, trimethyl(pentafluorophenyl)- (C₆F₅Sn(CH₃)₃) is an organotin compound featuring a pentafluorophenyl group bonded to a trimethyltin moiety. The pentafluorophenyl group imparts strong electron-withdrawing characteristics due to fluorine's electronegativity, enhancing the compound's stability and reactivity in cross-coupling reactions such as Stille couplings . Its synthesis typically involves transmetallation or halogen exchange reactions, similar to other functionalized stannanes .

Properties

CAS No. |

1015-53-8 |

|---|---|

Molecular Formula |

C9H9F5Sn |

Molecular Weight |

330.87 g/mol |

IUPAC Name |

trimethyl-(2,3,4,5,6-pentafluorophenyl)stannane |

InChI |

InChI=1S/C6F5.3CH3.Sn/c7-2-1-3(8)5(10)6(11)4(2)9;;;;/h;3*1H3; |

InChI Key |

CMBHQACAYHEMEZ-UHFFFAOYSA-N |

SMILES |

C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |

Canonical SMILES |

C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Trimethyl(phenyl)stannane (C₆H₅Sn(CH₃)₃) : The phenyl group is electron-neutral compared to pentafluorophenyl. In Stille couplings, phenyl-substituted stannanes exhibit moderate reactivity, yielding ~60–80% products under standard conditions . In contrast, the pentafluorophenyl group in C₆F₅Sn(CH₃)₃ enhances electrophilicity, accelerating transmetallation with palladium catalysts .

- Tributyl(pentafluorophenyl)stannane (C₆F₅Sn(C₄H₉)₃) : The tributyl groups increase steric bulk, reducing reaction rates compared to trimethyl analogs. For example, yields drop by ~15–20% in couplings requiring precise steric compatibility .

Fluorination Patterns

- Trimethyl(3-trifluoromethylphenyl)stannane (CF₃-C₆H₄Sn(CH₃)₃) : The meta-trifluoromethyl group provides localized electron withdrawal but lacks the conjugated electron-deficient aromatic system of pentafluorophenyl. This results in lower stabilization of transition states in nucleophilic substitutions .

- Perfluoroalkyl Stannanes (e.g., C₂F₅Sn(CH₃)₃) : Perfluoroalkyl groups are stronger σ-electron withdrawers than pentafluorophenyl. However, their lack of aromaticity limits π-backbonding interactions, making them less effective in stabilizing metal intermediates .

Reactivity in Cross-Coupling Reactions

Stille Coupling Performance

- Trimethyl(pentafluorophenyl)stannane : Exhibits superior reactivity in Pd-catalyzed couplings due to the pentafluorophenyl group's electron-deficient nature, which stabilizes Pd–Sn intermediates. Yields exceed 85% for aryl halide substrates .

- Trimethyl(furan-2-yl)stannane : Smaller heteroaryl groups like furan enhance kinetic reactivity, but their electron-rich nature reduces compatibility with electron-deficient aryl halides, yielding ~70–75% products .

- Benzo[b]thiophen-2-yl(trimethyl)stannane : Bulky substituents hinder transmetallation, reducing yields to ~50–60% under similar conditions .

Physical and Spectral Properties

- Infrared Spectroscopy: The pentafluorophenyl group in C₆F₅Sn(CH₃)₃ shows characteristic ν(C–F) stretches at 1,520–1,480 cm⁻¹, distinct from non-fluorinated analogs. Absence of νsym(Sn–C) bands near 250–300 cm⁻¹ aligns with hypervalent Sn geometries .

- Thermal Stability : Trimethyl(pentafluorophenyl)stannane decomposes at ~200°C, higher than phenyl analogs (~180°C) due to fluorine's stabilizing effects .

Preparation Methods

Reaction Mechanism and Conditions

The SRN1 mechanism initiates via electron transfer (ET) from Me₃Sn⁻ to the haloarene substrate, generating a radical anion intermediate. Subsequent homolytic cleavage of the carbon-halogen bond produces an aryl radical, which abstracts a hydrogen atom from the solvent or a donor molecule, yielding the substitution product (Scheme 1). For electron-deficient aryl halides such as pentafluorophenyl chloride (C₆F₅Cl), the reaction is highly efficient due to the stabilizing effect of fluorine substituents on radical intermediates.

-

Substrate : Pentafluorophenyl chloride (C₆F₅Cl).

-

Nucleophile : Sodium trimethylstannane (NaSnMe₃), prepared by reacting Me₃SnCl with Na in liquid ammonia.

-

Conditions : Irradiation with UV light (300–400 nm) in liquid ammonia at −33°C.

-

Workup : Quenching with tert-butanol, followed by extraction and purification via column chromatography.

Key Advantages :

-

High functional group tolerance, even with electron-withdrawing substituents like −CF₃ or −CN.

-

Yields exceeding 85% for analogous substrates (e.g., p-chlorobenzonitrile → trimethyl-(4-cyanophenyl)stannane).

Limitations :

-

Requires stringent exclusion of oxygen and moisture.

-

Photostimulation necessary for non-spontaneous ET reactions.

Traditional Organometallic Synthesis

The classical approach involves the reaction of pentafluorophenyllithium (C₆F₅Li) with trimethyltin chloride (Me₃SnCl). This method leverages the nucleophilicity of aryl lithium reagents to displace chloride from Me₃SnCl.

Reaction Protocol

-

Substrate : Pentafluorophenyllithium, synthesized via lithiation of C₆F₅Br with lithium metal.

-

Electrophile : Me₃SnCl in tetrahydrofuran (THF) at −78°C.

-

Conditions : Slow warming to room temperature, followed by stirring for 12–24 hours.

-

Workup : Hydrolysis with aqueous NH₄Cl, extraction with diethyl ether, and solvent evaporation.

Yield and Purity :

-

Typical yields range from 60–75%, with purity >95% after distillation.

-

Byproducts include hexamethylditin (Me₃SnSnMe₃) due to homo-coupling of Me₃Sn⁻.

Challenges :

-

Sensitivity of aryl lithium reagents to protic impurities.

-

Limited scalability compared to SRN1 methods.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions between pentafluorophenyl halides and hexamethylditin (Me₃SnSnMe₃) offer an alternative route. This method, akin to the Stille coupling, facilitates the transfer of a trimethylstannyl group to the aryl halide.

Catalytic Cycle and Optimization

-

Catalyst : Pd(PPh₃)₂Cl₂ (5–10 mol%).

-

Substrates : C₆F₅X (X = Br, I) and Me₃SnSnMe₃.

-

Solvent : Dimethylformamide (DMF) or toluene at 80–100°C.

-

Duration : 6–12 hours under inert atmosphere.

-

Reaction of C₆F₅I with Me₃SnSnMe₃ in DMF at 80°C for 8 hours yields trimethyl(pentafluorophenyl)stannane in 70–80% yield.

Advantages :

-

Mild conditions compared to traditional organometallic methods.

-

Compatibility with a wide range of aryl halides.

Drawbacks :

-

Requires expensive palladium catalysts.

-

Competing proto-destannylation can reduce yields.

Comparative Analysis of Methods

The table below summarizes the key parameters of each synthetic approach:

| Method | Yield (%) | Conditions | Cost | Scalability |

|---|---|---|---|---|

| SRN1 Mechanism | 85–95 | Photostimulated, −33°C | Moderate | High |

| Organometallic Synthesis | 60–75 | −78°C to RT | Low | Moderate |

| Pd-Catalyzed Coupling | 70–80 | 80–100°C, inert atmosphere | High | High |

Key Insights :

-

The SRN1 method is optimal for high-yielding, large-scale synthesis but requires specialized equipment for photostimulation.

-

Palladium catalysis balances yield and practicality but incurs higher costs.

-

Traditional organometallic routes, while cost-effective, suffer from lower efficiency.

Q & A

Basic: What are the optimal synthetic routes for trimethyl(pentafluorophenyl)stannane?

Answer:

Trimethyl(pentafluorophenyl)stannane is typically synthesized via a stannylation reaction. A common method involves reacting chlorotrimethylstannane (Me₃SnCl) with pentafluorophenyllithium (C₆F₅Li) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) under an inert atmosphere (e.g., argon). Key parameters include:

- Solvent choice : THF ensures solubility of the aryllithium intermediate.

- Temperature control : Prevents decomposition of the reactive lithium species.

- Stoichiometry : A 1:1 molar ratio minimizes side products like bis-stannylated derivatives.

Purification is achieved via vacuum distillation or column chromatography. Yield optimization (>75%) requires strict exclusion of moisture and oxygen .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹¹⁹Sn-NMR : Provides direct insight into the tin center’s electronic environment. For trimethyl(pentafluorophenyl)stannane, δSn typically ranges from -100 to -150 ppm, influenced by fluorine’s electron-withdrawing effects .

- X-ray crystallography : Resolves the Sn–C bond lengths (≈2.15 Å) and confirms the trigonal bipyramidal geometry around tin .

- Mass spectrometry (MS) : High-resolution MS (e.g., TOF-MS) identifies molecular ions (e.g., [M⁺] at m/z 259) and fragmentation patterns (e.g., loss of methyl groups) .

Advanced: How does the pentafluorophenyl group influence reactivity in cross-coupling reactions?

Answer:

The pentafluorophenyl group enhances reactivity in Stille couplings due to:

- Electron-withdrawing effects : Fluorine substituents increase the electrophilicity of the tin center, facilitating oxidative addition with Pd(0) catalysts.

- Steric stabilization : The planar pentafluorophenyl group minimizes steric hindrance during transmetallation.

Studies comparing non-fluorinated analogs show higher yields (e.g., 85% vs. 60%) and faster kinetics in fluorinated systems .

Advanced: What computational methods are used to model Sn–C bonding in this compound?

Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and orbital interactions. For example, the Sn–C(phenyl) bond is weaker (~45 kcal/mol) than Sn–CH₃ bonds (~65 kcal/mol) due to fluorine’s inductive effects .

- Natural Bond Orbital (NBO) analysis : Highlights hyperconjugative interactions between tin’s vacant d-orbitals and the aromatic π-system, stabilizing the structure .

Advanced: How does thermal stability impact its application in high-temperature reactions?

Answer:

Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, with major byproducts including SnO₂ and fluorobenzene derivatives. Stability is improved by:

- Inert atmospheres : Prevents oxidation during reactions.

- Solvent selection : High-boiling solvents (e.g., diglyme) reduce thermal stress.

Decomposition pathways involve homolytic Sn–C bond cleavage, confirmed by electron paramagnetic resonance (EPR) detection of radical intermediates .

Advanced: What role does this stannane play in catalytic dehydrocoupling reactions?

Answer:

In the presence of frustrated Lewis pairs (FLPs), trimethyl(pentafluorophenyl)stannane acts as a hydride donor. For example, with bis(pentafluorophenyl)phenothiazylborane, it catalyzes the dehydrocoupling of amines to form N–N bonds. Mechanistic studies suggest a two-step process:

Hydride transfer from Sn to the FLP-activated substrate.

Radical recombination facilitated by the tin center’s redox activity.

Turnover frequencies (TOFs) reach 50 h⁻¹ under mild conditions (25°C) .

Advanced: How do solvent polarity and additives affect its reactivity in nucleophilic substitutions?

Answer:

- Polar aprotic solvents (e.g., DMF): Enhance nucleophilicity of attacking species (e.g., OH⁻), accelerating substitutions at the tin center.

- Additives : Tetrabutylammonium fluoride (TBAF) promotes desilylation side reactions but can stabilize transition states via fluoride coordination to tin.

Kinetic studies in THF vs. DMF show a 3-fold rate increase in DMF .

Advanced: What are the implications of fluorine substitution on toxicity and environmental impact?

Answer:

- Toxicity : Fluorine reduces bioaccumulation compared to non-fluorinated organotins (e.g., tributyltin), but acute toxicity (LD₅₀ ~50 mg/kg in rats) necessitates strict handling protocols.

- Environmental persistence : The C₆F₅ group resists hydrolysis (t₁/₂ > 1 year in water), requiring specialized disposal methods (e.g., incineration with CaO to trap SnO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.